3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one
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Overview
Description
3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Substitution Reactions: The phenoxy and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the azetidinone ring or the phenyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and methyl groups on the phenyl rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the azetidinone ring could produce amines.
Scientific Research Applications
3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-1-phenylazetidin-2-one
- 3-(4-Methylphenoxy)-1-(3,4-dimethylphenyl)azetidin-2-one
- 3-(4-Chloro-2-methylphenoxy)-1-(4-methylphenyl)azetidin-2-one
Uniqueness
The unique combination of substituents on the phenyl rings and the azetidinone core structure may confer specific chemical and biological properties to 3-(4-Chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H24ClNO2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-1-(3,4-dimethylphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H24ClNO2/c1-15-5-8-19(9-6-15)23-24(29-22-12-10-20(26)13-18(22)4)25(28)27(23)21-11-7-16(2)17(3)14-21/h5-14,23-24H,1-4H3 |
InChI Key |
LJUFFDDCMJSJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=C(C=C3)C)C)OC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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